N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylideneamino]oxyacetamide
Description
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylideneamino]oxyacetamide is a synthetic indole-derived acetamide featuring a hydroxy-substituted indole core, an imino group at the 3-position, and a (4-methoxyphenyl)methylideneamino moiety linked via an oxyacetamide bridge. Its synthesis likely involves multi-step reactions, including oxalyl chloride-mediated acylation and Schiff base formation, as seen in analogous compounds .
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H16N4O4/c1-25-13-8-6-12(7-9-13)10-19-26-11-16(23)21-22-17-14-4-2-3-5-15(14)20-18(17)24/h2-10,20,24H,11H2,1H3 |
InChI Key |
LWNCTNJECYQYSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Biological Activity
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylideneamino]oxyacetamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's molecular formula is , and it features a complex structure that includes an indole moiety, which is known for its biological significance. The presence of methoxy and acetamide groups enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The indole structure contributes to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
- Antitumor Effects : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of commonly used antibiotics, suggesting a promising alternative for treating resistant strains.
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis through the activation of caspase pathways. Cells treated with the compound showed a marked increase in apoptotic markers compared to untreated controls, indicating its potential as a chemotherapeutic agent.
Research Findings
Recent research highlights the versatility of this compound in various biological contexts:
- Cell Viability Assays : Assays conducted on different cancer cell lines (e.g., breast and colon cancer) indicated a dose-dependent decrease in cell viability.
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound interacts with DNA, leading to strand breaks and subsequent cellular apoptosis.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds related to N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylideneamino]oxyacetamide. The indole moiety is often associated with various biological activities, including anticancer effects.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : Research has shown that derivatives of indole compounds exhibit potent cytotoxicity against various human cancer cell lines. For instance, a study demonstrated that certain indole derivatives induced apoptosis in HepG2 liver cancer cells through a caspase-dependent mechanism, highlighting their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis. For example, compounds similar to this compound have been shown to activate caspases 3 and 8, leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound class has shown promise as antimicrobial agents. The structural features of indole derivatives contribute to their ability to inhibit microbial growth.
Research Findings
- Antimicrobial Screening : Several studies have reported the synthesis and evaluation of indole-based compounds for their antimicrobial activity. For instance, certain N-substituted indoles displayed significant inhibition against various bacterial strains, suggesting their potential use in treating infections .
Therapeutic Potential
The unique structure of this compound opens avenues for therapeutic applications beyond cancer and antimicrobial use.
Potential Applications
- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for further development as a therapeutic agent in various diseases, particularly those involving oxidative stress or inflammation.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Indole-Acetamide Cores
(a) 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ()
- Key Differences: Replaces the hydroxy-imino group with a 1-ethyl-5-methoxyindole. Uses a direct 2-oxoacetamide linkage instead of the methylideneamino-oxy bridge.
(b) GMC1 (2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide) ()
- Key Similarities: Shares the (4-methoxyphenyl)methylideneamino group linked to acetamide.
- Key Differences :
- Substitutes the indole core with a benzimidazole-sulfanyl moiety.
- Implications: The methylideneamino group in GMC1 is critical for binding FKBP52, suggesting the target compound’s analogous group may confer similar targeting specificity .
(c) 2-[(4-Methylphenyl)amino]-N′-[(3E)-2-oxo-1H-indol-3-ylidene]acetohydrazide ()
- Key Differences: Utilizes a hydrazide linkage instead of oxyacetamide. Features a 4-methylphenylamino substituent rather than 4-methoxyphenyl.
- Implications :
Functional Group Variations
(a) Methoxy vs. Hydroxy Substituents
- Compounds like 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () prioritize methoxy groups for lipophilicity.
(b) Methylideneamino vs. Direct Amide Linkages
- The methylideneamino group in the target compound and GMC1 () introduces a conjugated system, possibly enhancing π-π stacking with aromatic residues in target proteins. Direct amides (e.g., ) lack this conjugation, reducing electronic interactions .
Pharmacological and Physicochemical Properties
Analysis :
Preparation Methods
Key Components and Conditions
| Component | Role in Reaction | Solvent/Reagent | Temperature/Time | Yield |
|---|---|---|---|---|
| Indole | Core scaffold | Acetonitrile (MeCN) | Reflux (1 h) | 74% |
| 4-Methoxyphenylglyoxal | Electrophilic partner | Triethylamine (Et₃N) | Room temperature | – |
| Meldrum’s acid | Carbonyl source | Acetic acid (AcOH) | Reflux (30 min) | – |
Mechanistic Pathway
-
Initial Condensation : Indole reacts with 4-methoxyphenylglyoxal to form a Michael adduct.
-
Cyclization : Meldrum’s acid participates in acid-catalyzed intramolecular cyclization, releasing CO₂ and acetone.
-
Isomerization : Final furanone product undergoes isomerization to stabilize the 5H-furanone structure.
This method’s efficiency lies in telescoping multiple steps into a single pot, minimizing purification steps. However, direct application to the target compound would require optimization of the methylideneamino linkage formation.
Stepwise Synthesis via Aldol Condensation
A two-stage aldol condensation protocol, reported for cyclohexanone derivatives, may be adapted for constructing the indole-methoxyphenyl scaffold.
Protocol Overview
-
Aldol Reaction :
-
Hydrazide Formation :
-
Reagents : Hydrazine hydrate.
-
Conditions : Methanol reflux.
-
Product : 1,2,3-Triazole or indazole derivatives.
-
Critical Optimization Parameters
| Parameter | Impact on Yield/Selectivity | Optimal Range |
|---|---|---|
| Base concentration | Controls side reactions | 10–20 mol% piperidine |
| Solvent polarity | Stabilizes intermediates | DMSO > MeCN > EtOH |
| Reaction time | Prevents over-condensation | 4–6 h |
This approach emphasizes precise control over aldol adduct formation, though scaling to the target compound’s complexity may require additional functionalization steps.
Friedel-Crafts Alkylation and Cyclization
For indole derivatives with substituted phenyl groups, Friedel-Crafts alkylation followed by cyclization is a viable pathway.
Case Study: [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Benzoylation | Benzoyl chloride, AlCl₃, CH₂Cl₂ | 4-Propylphenylmethanone |
| Bromination | NBS, CCl₄ | Allylic bromide |
| Oxidation | Bu₄N₂Cr₂O₇ | 1,4-Diacylbenzene |
| Fischer Cyclization | BF₃·OEt₂, AcOH | Indole formation |
While this method targets a different scaffold, its use of BF₃·OEt₂ for cyclization could inspire strategies to form the imino linkage in the target compound.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| MCR | Atom economy, fewer steps | Limited functional group tolerance | 70–80% |
| Aldol Condensation | High intermediate purity | Multi-step, lower atom economy | 90–95% |
| Friedel-Crafts | Robust for aromatic systems | Requires inert conditions | 60–70% |
Data-Driven Insights
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, indole NH protons resonate at δ 10–12 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error .
- X-ray Crystallography : Resolves 3D conformation, particularly for tautomeric forms of the indole ring .
How can researchers resolve contradictions in biological activity data across similar indole derivatives?
Advanced
Discrepancies often arise from structural variations and assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance anticancer activity, while methoxy groups modulate solubility .
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times). shows a 14% yield compound (10l) with higher activity than 8% yield derivatives, suggesting purity impacts results .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., IC₅₀ values) to identify outliers .
What strategies improve the yield of the final compound during synthesis?
Q. Advanced
- Stepwise Monitoring : Use TLC/HPLC to track intermediate formation and optimize reaction halting points .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in indole-acetamide bond formation .
- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
How do methoxy and hydroxy groups influence the compound’s reactivity?
Q. Advanced
- Electronic Effects : The methoxy group’s electron-donating nature increases aromatic ring nucleophilicity, facilitating electrophilic substitutions (e.g., nitration) .
- Hydrogen Bonding : The hydroxyimino group participates in intramolecular H-bonding, stabilizing tautomeric forms and affecting redox behavior .
- Oxidative Stability : Methoxy groups reduce oxidation susceptibility compared to hydroxylated analogs, as seen in comparative stability studies .
What are the key intermediates in the synthesis?
Q. Basic
- Indole-3-carbaldehyde : Formed via Vilsmeier-Haack reaction on indole .
- 4-Methoxybenzylideneaminooxy Acetic Acid : Prepared by Schiff base formation between 4-methoxybenzaldehyde and hydroxylamine .
- Acetamide Backbone : Generated through amidation of chloroacetyl chloride with amines .
What in silico methods predict target interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding with Bcl-2/Mcl-1 proteins, leveraging indole’s planar structure for hydrophobic pocket interactions .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting critical residues (e.g., Asp108 in Bcl-2) .
- QSAR Models : Train models with datasets from PubChem to predict IC₅₀ values based on substituent descriptors (e.g., logP, polar surface area) .
How is purity assessed during synthesis?
Q. Basic
- HPLC : Retention time consistency (e.g., 8.2 min for pure compound) and peak area (>95%) .
- Melting Point : Sharp melting range (e.g., 190–191°C) indicates high crystallinity .
- Elemental Analysis : Carbon/nitrogen ratios within 0.3% of theoretical values confirm stoichiometry .
How to design experiments to study the compound’s mechanism of action?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ against tyrosine kinases using fluorescence-based ADP-Glo™ kits .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptosis in cancer cell lines (e.g., MCF-7) .
- Target Validation : CRISPR-Cas9 knockout models to confirm dependency on specific pathways (e.g., PI3K/Akt) .
What are common side reactions during synthesis, and how are they mitigated?
Q. Advanced
- Oximation By-Products : Over-hydroxylation can occur; control pH to 5–6 and limit hydroxylamine excess .
- Indole Ring Oxidation : Use inert atmospheres (N₂/Ar) to prevent radical formation during acylation .
- Schiff Base Hydrolysis : Stabilize intermediates with anhydrous solvents (e.g., THF) and molecular sieves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
